![molecular formula C22H22N4O4 B2393344 3-(1-(苯并[d][1,3]二氧杂环戊烯-5-羰基)哌啶-4-基)-1-甲基-4-苯基-1H-1,2,4-三唑-5(4H)-酮 CAS No. 1421452-35-8](/img/structure/B2393344.png)
3-(1-(苯并[d][1,3]二氧杂环戊烯-5-羰基)哌啶-4-基)-1-甲基-4-苯基-1H-1,2,4-三唑-5(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and a triazolone structure
科学研究应用
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
作用机制
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin .
Mode of Action
It is suggested that similar compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, specifically causing cell cycle arrest at the s phase .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the formation of the piperidine ring and the subsequent introduction of the triazolone moiety. Common synthetic methods include:
Pd-catalyzed arylation: This step is crucial for forming the benzo[d][1,3]dioxole structure.
Noyori asymmetric hydrogenation: Used to achieve high enantioselectivity.
Aza-Michael addition: and Bischler–Napieralski reaction : These reactions are employed to construct the piperidine ring.
N-arylation: This step is used to introduce the triazolone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.
Reduction: Typically used to reduce the triazolone ring.
Substitution: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to quinone derivatives, while reduction of the triazolone ring can yield various amine derivatives.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring, which are often used in medicinal chemistry.
Triazolone derivatives: These compounds contain the triazolone structure and are studied for their pharmacological activities.
Uniqueness
What sets 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one apart is its combination of these three distinct moieties, which endows it with unique chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in compounds containing only one or two of these moieties.
生物活性
The compound 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. Its structure features a piperidine ring and a triazole moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3, with a molecular weight of 348.39 g/mol. The structure includes a benzo[d][1,3]dioxole group that is often associated with anticancer properties.
Anticancer Activity
Research indicates that compounds with similar structures to 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one exhibit significant anticancer activity against various cell lines. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Compound | Activity | Cell Lines Tested | IC50 (µM) |
---|---|---|---|
Compound A | Anticancer | MCF7 (breast) | 15 |
Compound B | Anticancer | HeLa (cervical) | 10 |
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-... | Anticancer | A549 (lung) | TBD |
Dopamine Receptor Modulation
Recent studies have focused on the compound's interaction with dopamine receptors. It has been identified as a selective D3 dopamine receptor agonist. In functional assays, the compound demonstrated an EC50 value of 710 nM for D3R-mediated β-arrestin recruitment . This suggests potential applications in treating disorders related to dopamine dysregulation.
GABA Receptor Interaction
Another area of interest is the modulation of GABA receptors. Compounds structurally related to triazoles have been shown to enhance GABAergic activity significantly. For example, modifications in similar compounds led to enhanced GABA receptor modulation with EC50 values in the low micromolar range .
The biological activity of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-... can be attributed to several mechanisms:
- Receptor Agonism : The compound acts as an agonist at the D3 dopamine receptor, influencing neurotransmitter release and neuronal excitability.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- GABA Modulation : Enhancing GABA receptor activity can lead to increased inhibitory neurotransmission, providing therapeutic effects in anxiety and seizure disorders.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in significant reductions in cell viability in A549 lung cancer cells. The mechanism involved activation of apoptotic pathways .
- Dopaminergic Activity Assessment : A study evaluated the compound's effects on D3 receptor signaling pathways using β-arrestin recruitment assays. Results indicated a strong agonistic effect without significant D2 receptor activity .
属性
IUPAC Name |
5-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-24-22(28)26(17-5-3-2-4-6-17)20(23-24)15-9-11-25(12-10-15)21(27)16-7-8-18-19(13-16)30-14-29-18/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHSPTASGBWOTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。